molecular formula C11H17NO2 B1373187 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181405-27-5

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1373187
M. Wt: 195.26 g/mol
InChI Key: QWXSKTDBYAVWAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” is C12H19NO2 . The exact mass is 209.141578849 g/mol and the molecular weight is 209.28 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” include a topological polar surface area of 41.5 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .

Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1983) investigated the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 1-(aralkylamino)-3-(aryloxy)propan-2-ols. This study highlighted the importance of the amino group substituent in determining the binding and selectivity of these compounds for cardiac muscle and lung membrane preparations, demonstrating the potential of such compounds in cardioselective therapies (Rzeszotarski et al., 1983).

Metal-Free Synthesis of Polysubstituted Pyrroles

Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives using compounds such as 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, which are related to the structure of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. This research is significant in green chemistry, providing an efficient way to synthesize complex organic compounds in an environmentally friendly manner (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) explored the synthesis of cyclic polyamines using enzymatic methods, starting from materials like 3-amino-propan-1-ol. This research contributes to the development of multifunctional polycationic polyamines, which have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Enantioselective Addition Catalyzed by Amino Alcohols

Asami et al. (2015) conducted research on the enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from (R)-1-phenylethylamine. The study highlights the potential of amino alcohols in catalyzing reactions that produce chiral secondary alcohols, an important process in pharmaceutical synthesis (Asami et al., 2015).

Synthesis and DNA Interaction Studies

Kurt et al. (2020) synthesized novel Schiff base ligands from components including 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethan-1-one, closely related to 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. Their research focused on DNA binding properties and potential as drug candidates, showcasing the relevance of such compounds in biomedical research (Kurt, Temel, Atlan, & Kaya, 2020).

properties

IUPAC Name

2-amino-1-(4-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSKTDBYAVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

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